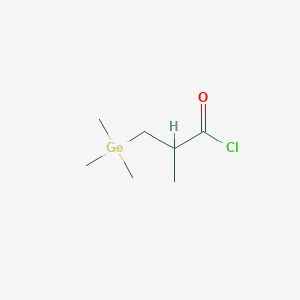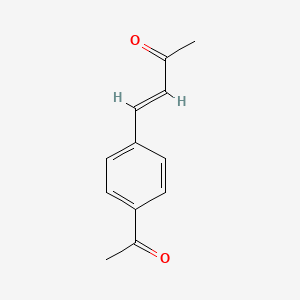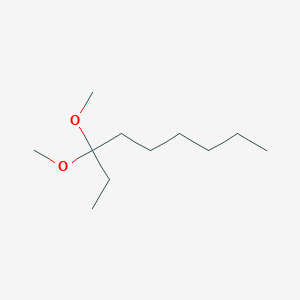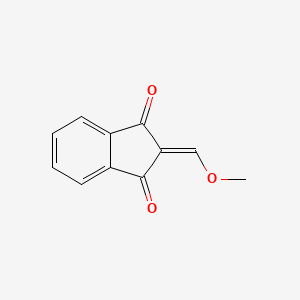
2-Methyl-3-(trimethylgermyl)propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(trimethylgermyl)propanoyl chloride is an organogermanium compound with the molecular formula C7H15ClGeO This compound is characterized by the presence of a trimethylgermyl group attached to a propanoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trimethylgermyl)propanoyl chloride typically involves the reaction of 2-methyl-3-(trimethylgermyl)propanoic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:
C7H16GeO2+SOCl2→C7H15ClGeO+SO2+HCl
This reaction is usually carried out under reflux conditions, with the thionyl chloride acting as both the chlorinating agent and the solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
化学反応の分析
Types of Reactions
2-Methyl-3-(trimethylgermyl)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form acylated aromatic products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Methyl-3-(trimethylgermyl)propanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in an inert solvent, such as dichloromethane, at room temperature.
Friedel-Crafts Acylation: The reaction requires a Lewis acid catalyst, such as aluminum chloride, and is usually conducted at low temperatures to prevent side reactions.
Hydrolysis: The reaction with water can be carried out at room temperature or under reflux conditions, depending on the desired rate of reaction.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Friedel-Crafts Acylation: Acylated aromatic compounds.
Hydrolysis: 2-Methyl-3-(trimethylgermyl)propanoic acid and hydrochloric acid.
科学的研究の応用
2-Methyl-3-(trimethylgermyl)propanoyl chloride has several scientific research applications, including:
Materials Science: The compound is used as a precursor for the synthesis of organogermanium polymers and materials with unique electronic and optical properties.
Medicinal Chemistry: Organogermanium compounds, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antiviral activities.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is used as a catalyst or catalyst precursor in various organic transformations, including polymerization and cross-coupling reactions.
作用機序
The mechanism of action of 2-Methyl-3-(trimethylgermyl)propanoyl chloride in chemical reactions involves the electrophilic nature of the acyl chloride group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the chlorine atom and the carbonyl oxygen. This makes the compound susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile used.
In biological systems, the mechanism of action of organogermanium compounds is not fully understood but is believed to involve interactions with cellular proteins and enzymes. These interactions may lead to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Methylpropanoyl Chloride: Similar in structure but lacks the trimethylgermyl group.
Trimethylgermyl Chloride: Contains the trimethylgermyl group but lacks the acyl chloride moiety.
Propionyl Chloride: An acyl chloride with a similar structure but without the methyl and trimethylgermyl substitutions.
Uniqueness
2-Methyl-3-(trimethylgermyl)propanoyl chloride is unique due to the presence of both the trimethylgermyl group and the acyl chloride moiety. This combination imparts distinct chemical reactivity and potential applications that are not observed in simpler acyl chlorides or organogermanium compounds. The trimethylgermyl group can influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of specialized materials and pharmaceuticals.
特性
CAS番号 |
112951-46-9 |
|---|---|
分子式 |
C7H15ClGeO |
分子量 |
223.27 g/mol |
IUPAC名 |
2-methyl-3-trimethylgermylpropanoyl chloride |
InChI |
InChI=1S/C7H15ClGeO/c1-6(7(8)10)5-9(2,3)4/h6H,5H2,1-4H3 |
InChIキー |
IPXUNDWIZQDHII-UHFFFAOYSA-N |
正規SMILES |
CC(C[Ge](C)(C)C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)



![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)



